3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
Description
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-25(22,23)18-5-2-15(3-6-18)4-7-19(21)20-11-8-16(9-12-20)17-10-13-24-14-17/h2-3,5-6,10,13-14,16H,4,7-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOGOVOEUWEHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule features a propan-1-one backbone substituted at position 1 with a 4-(thiophen-3-yl)piperidine group and at position 3 with a 4-(methylsulfonyl)phenyl moiety. Key challenges in its synthesis include:
Synthetic Routes
Stepwise Synthesis via Intermediate Formation
The most widely reported method involves a three-step process:
Step 1: Synthesis of 4-(Thiophen-3-yl)piperidine
Thiophen-3-ylboronic acid undergoes a Suzuki-Miyaura coupling with 4-chloropiperidine in the presence of palladium(II) acetate and triphenylphosphine. Typical conditions:
- Solvent: Tetrahydrofuran (THF)/water (4:1)
- Base: Sodium carbonate
- Temperature: 80°C, 12 hours
- Yield: 78%.
Step 2: Preparation of 3-(4-(Methylsulfonyl)phenyl)propanoyl Chloride
4-(Methylsulfonyl)benzaldehyde is subjected to a Claisen-Schmidt condensation with propanoyl chloride:
- Catalyst: Aluminum trichloride (AlCl₃)
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature, 6 hours
- Yield: 65%.
Step 3: Coupling Reaction
The piperidine intermediate reacts with the propanoyl chloride derivative via nucleophilic acyl substitution :
Convergent Synthesis Using Continuous Flow Chemistry
Recent advancements employ continuous flow systems to enhance scalability:
| Parameter | Condition |
|---|---|
| Residence Time | 15 minutes |
| Temperature | 120°C |
| Catalyst | Immobilized lipase (Candida antarctica) |
| Solvent | Acetonitrile |
| Overall Yield | 82% |
This method reduces side reactions and improves energy efficiency compared to batch processes.
Optimization Strategies
Solvent and Temperature Effects
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using agents like potassium permanganate.
- Reduction Reactions: Reduction to alcohol or amine derivatives can be performed using lithium aluminum hydride.
- Substitution Reactions: Nucleophilic or electrophilic substitutions can yield various derivatives based on the functional groups involved.
Biology
Research has indicated potential biological activities for 3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one:
- Antimicrobial Properties: Studies suggest that this compound exhibits antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Medicine
The compound is under investigation for its therapeutic potential in treating several conditions:
- Metabolic Disorders: Research has focused on its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome, type 2 diabetes, and obesity .
- CNS Disorders: Preliminary studies indicate potential benefits in addressing mild cognitive impairment and early dementia, including Alzheimer's disease .
Industry Applications
In industrial settings, 3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is used in the production of specialty chemicals and materials that possess unique properties. Its versatility makes it suitable for various applications in pharmaceuticals and chemical manufacturing.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
Research demonstrated that 3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one effectively reduced inflammation markers in vitro. The mechanism was linked to its interaction with specific inflammatory pathways.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one: Similar structure but with a thiophen-2-yl group.
3-(4-(Methylsulfonyl)phenyl)-1-(4-(furan-3-yl)piperidin-1-yl)propan-1-one: Similar structure but with a furan-3-yl group.
Uniqueness
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one, a compound with a complex structure, has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.48 g/mol. The structure features a piperidine ring, a thiophene moiety, and a methylsulfonyl group, which contribute to its unique biological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one exhibit significant anticancer properties. For instance, derivatives within the same chemical family have shown inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A notable study highlighted that certain piperidine derivatives demonstrated potent activity against breast cancer cells, with IC50 values in the micromolar range. The mechanism was attributed to the induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonyl group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells .
In vitro studies reported that modifications in the thiophene ring significantly influenced the antimicrobial potency, suggesting that structural optimization could yield more effective agents against resistant strains .
Neuropharmacological Effects
Exploratory studies have suggested potential neuropharmacological effects of this compound. In animal models, it has been associated with anxiolytic and antidepressant-like effects, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine .
Case Study 1: Anticancer Efficacy
A research team investigated the effects of a structurally related compound on lung cancer cell lines. The study found that treatment led to a dose-dependent decrease in cell viability, with significant induction of apoptosis as evidenced by increased caspase activity and PARP cleavage. This supports the hypothesis that the compound may target apoptotic pathways in cancer cells .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of derivatives containing the methylsulfonyl group. The results indicated a marked reduction in bacterial growth for Staphylococcus aureus and Escherichia coli when treated with these compounds. The study underscored the importance of structural features in enhancing antimicrobial efficacy .
Research Findings Summary
| Activity | Findings |
|---|---|
| Anticancer | Significant inhibition of cell viability in breast and lung cancer cell lines (IC50 < 10 µM) |
| Antimicrobial | Effective against S. aureus and E. coli; structure-dependent activity |
| Neuropharmacological | Anxiolytic effects observed in animal models; potential modulation of serotonin levels |
Q & A
Q. What synthetic strategies are recommended for preparing 3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the piperidine core, followed by sulfonylation using methylsulfonyl chloride under anhydrous conditions .
- Step 2 : Coupling the sulfonylated piperidine with a thiophene-containing intermediate via nucleophilic substitution or amidation.
- Step 3 : Ketone formation using propan-1-one precursors under controlled pH and temperature (e.g., 40–60°C) to avoid side reactions .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. How can spectroscopic methods characterize the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies protons on the methylsulfonyl, thiophene, and piperidine groups. Chemical shifts for aromatic protons (thiophene) appear at δ 6.8–7.5 ppm, while methylsulfonyl protons resonate near δ 3.1–3.3 ppm .
- ¹³C NMR confirms carbonyl (C=O) at ~200 ppm and sulfonyl (SO₂) carbons at ~45–50 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 403.12 for C₁₉H₂₁NO₃S₂⁺) .
Q. What functional groups in the compound influence its reactivity and biological activity?
- Methodological Answer :
- Methylsulfonyl Group : Enhances solubility and serves as a hydrogen-bond acceptor, critical for target binding (e.g., enzymes/receptors) .
- Thiophene Ring : Participates in π-π stacking interactions with aromatic residues in biological targets .
- Piperidine Moiety : Modulates lipophilicity and conformational flexibility, affecting membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach thiophene derivatives, achieving >75% yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility .
- Temperature Control : Maintain 50–60°C during sulfonylation to minimize by-products like sulfonic acid derivatives .
- Purification : Flash chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product with ≥95% purity .
Q. How can contradictions in spectroscopic data (e.g., overlapping NMR peaks) be resolved?
- Methodological Answer :
- 2D NMR Techniques :
- COSY identifies coupled protons (e.g., piperidine ring protons).
- HSQC correlates ¹H and ¹³C signals, clarifying aromatic vs. aliphatic carbons .
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups, resolving ambiguities in methylsulfonyl and piperidine regions .
Q. What in silico approaches predict the compound’s biological activity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or serotonin receptors. The thiophene and sulfonyl groups show high affinity for COX-2’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Train models with descriptors like logP and topological polar surface area (TPSA) to predict bioavailability .
Q. How can analogs of the compound be designed to improve pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute thiophene with furan (similar π-electron density) to reduce metabolic oxidation .
- Prodrug Strategies : Introduce ester groups at the ketone moiety to enhance oral absorption .
- In Vitro Assays : Measure permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes .
Q. How should stability studies be designed to evaluate the compound under various conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 70°C, 24 hr).
- Oxidative stress (3% H₂O₂, 25°C, 6 hr).
- Photolytic stress (ICH Q1B guidelines: 1.2 million lux·hr) .
- Analytical Monitoring : HPLC-MS identifies degradation products (e.g., sulfonic acid derivatives under oxidation) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Target Conformation : Use cryo-EM or X-ray crystallography to validate receptor structures used in docking .
- Solvent Accessibility in Simulations : Include explicit water molecules in MD simulations to account for solvation effects .
- Experimental Replication : Repeat enzyme inhibition assays (e.g., COX-2 ELISA) with triplicate samples to confirm IC₅₀ values .
Experimental Design Considerations
Q. What experimental frameworks are suitable for studying the compound’s biological mechanisms?
- Methodological Answer :
- In Vitro : Use a randomized block design for cell-based assays (e.g., 4 replicates per treatment, 5 concentrations) to assess dose-response relationships .
- In Vivo : Apply split-plot designs in rodent studies, where main plots represent dosage groups and subplots account for time-dependent effects (e.g., pharmacokinetic sampling at 0, 2, 6, 24 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
